molecular formula C10H20O2 B569263 Ethyl octanoate-d15 CAS No. 1219798-38-5

Ethyl octanoate-d15

Cat. No.: B569263
CAS No.: 1219798-38-5
M. Wt: 187.36
InChI Key: YYZUSRORWSJGET-MVIIYOROSA-N
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Description

Ethyl octanoate-d15 is a deuterium-labeled analog of ethyl octanoate. It is a stable isotope-labeled compound where fifteen hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research for tracing and quantification purposes due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl octanoate-d15 can be synthesized through the esterification of octanoic acid with ethanol-d6 (deuterated ethanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of octanoic acid and ethanol-d6 into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl octanoate-d15 is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of ethyl octanoate-d15 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking of the compound through various biochemical processes. This helps in elucidating the molecular targets and pathways involved in its metabolism .

Comparison with Similar Compounds

  • Ethyl octanoate
  • Ethyl hexanoate
  • Ethyl decanoate

Comparison: Ethyl octanoate-d15 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantification studies. Unlike its non-labeled counterparts, this compound offers enhanced stability and reduced interference in mass spectrometric analysis, making it a valuable tool in scientific research .

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZUSRORWSJGET-MVIIYOROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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